molecular formula C21H18ClN3O3S B11044323 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11044323
M. Wt: 427.9 g/mol
InChI Key: OUWSTOZEWBRJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde . This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The compound may also interact with cellular receptors, leading to its antiviral and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethoxyphenyl groups. These features contribute to its diverse biological activities and make it a valuable compound for further research .

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H18ClN3O3S/c1-27-18-8-7-15(9-19(18)28-2)23-20(26)10-16-12-29-21-24-17(11-25(16)21)13-3-5-14(22)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,23,26)

InChI Key

OUWSTOZEWBRJSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.